

# An In-depth Technical Guide to 6-(Methylamino)nicotinic Acid

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## Compound of Interest

Compound Name: 6-(Methylamino)nicotinic acid

Cat. No.: B1602985

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This guide provides a comprehensive technical overview of **6-(Methylamino)nicotinic acid**, a substituted pyridinecarboxylic acid of interest to researchers in medicinal chemistry and drug development. The document will cover its chemical identity, structural features, a proposed synthesis protocol, and a discussion of its potential applications based on the well-established pharmacology of the nicotinic acid scaffold.

## Core Compound Identification and Structure

**6-(Methylamino)nicotinic acid** is a derivative of nicotinic acid, which is also known as niacin or Vitamin B3[1][2]. The core structure consists of a pyridine ring with a carboxylic acid group at the 3-position and a methylamino group at the 6-position.

Chemical Identifiers:

Identifier	Value	Source
Chemical Name	6-(Methylamino)nicotinic acid	[3][4][5]
CAS Number	262296-02-6	[3][4][5]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	[3][4]
Molecular Weight	152.15 g/mol	[3][4]
SMILES	CNC1=CC=C(C=N1)C(=O)O	[3]

It is crucial to distinguish this compound from its isomers, such as 6-methyl-2-(methylamino)nicotinic acid (CAS Number: 155790-12-8), which has a different substitution pattern on the pyridine ring[6][7].

Chemical Structure:

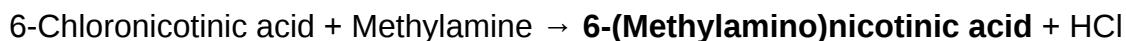
The chemical structure of **6-(Methylamino)nicotinic acid** is depicted below:

Caption: Chemical structure of **6-(Methylamino)nicotinic acid**.

## Proposed Synthesis Protocol

While specific literature detailing the synthesis of **6-(Methylamino)nicotinic acid** is not readily available, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of substituted nicotinic acid derivatives[8]. A common strategy involves the nucleophilic aromatic substitution of a suitable precursor, such as 6-chloronicotinic acid, with methylamine.

Overall Reaction:



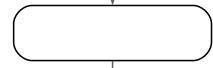
Experimental Workflow:

## Synthesis Workflow for 6-(Methylamino)nicotinic Acid

## Reaction Setup



## Reaction



Upon completion

## Work-up and Isolation

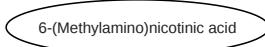
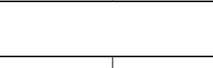
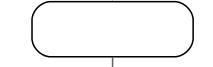
Cool the reaction mixture to room temperature.

Remove the solvent under reduced pressure.

Dissolve the residue in water.

Acidify with HCl to precipitate the product (pH ~3-4).

## Purification



6-(Methylamino)nicotinic acid

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Caption: Proposed experimental workflow for the synthesis of **6-(Methylamino)nicotinic acid**.

**Detailed Step-by-Step Methodology:**

- Reaction Setup:
  - In a pressure-rated reaction vessel, dissolve 1 equivalent of 6-chloronicotinic acid in a suitable solvent such as ethanol or water.
  - Add 3-5 equivalents of an aqueous solution of methylamine (e.g., 40 wt. %). The excess methylamine serves as both the nucleophile and the base to neutralize the HCl byproduct.
  - Seal the vessel securely.
- Reaction:
  - Heat the sealed vessel to a temperature between 120-150 °C. The elevated temperature and pressure are necessary to facilitate the nucleophilic aromatic substitution on the electron-deficient pyridine ring.
  - Maintain the reaction at this temperature for 12-24 hours.
  - Monitor the progress of the reaction by taking small aliquots (after cooling) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
- Work-up and Isolation:
  - Once the reaction is complete, allow the vessel to cool to room temperature.
  - Carefully vent the vessel to release any excess pressure.
  - Transfer the reaction mixture to a round-bottom flask and remove the solvent and excess methylamine under reduced pressure.
  - Dissolve the resulting residue in a minimal amount of water.
  - Slowly add a solution of hydrochloric acid (e.g., 1 M HCl) with stirring to adjust the pH to approximately 3-4. The product is expected to be least soluble at its isoelectric point, leading to its precipitation.

- Cool the mixture in an ice bath to maximize precipitation.
- Purification:
  - Collect the precipitated solid by vacuum filtration.
  - Wash the filter cake with a small amount of cold water to remove any inorganic salts, followed by a wash with a small amount of cold ethanol to remove any remaining organic impurities.
  - Dry the purified **6-(Methylamino)nicotinic acid** under vacuum to a constant weight.

**Self-Validating System:** The purity of the final product should be confirmed by analytical techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry to verify the structure and confirm the absence of starting materials and significant impurities. The melting point should also be determined and compared to any available literature values.

## Potential Applications and Broader Context

While specific applications for **6-(Methylamino)nicotinic acid** are not extensively documented in peer-reviewed literature, its structural relationship to nicotinic acid provides a strong basis for potential areas of investigation. Nicotinic acid is a well-established therapeutic agent used to treat dyslipidemia[9][10]. It favorably modulates blood lipid levels by reducing triglycerides and LDL cholesterol while increasing HDL cholesterol[10][11].

The mechanism of action for nicotinic acid's lipid-lowering effects is partially mediated through the activation of the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G) in adipocytes[11]. This activation leads to a decrease in lipolysis, reducing the flux of free fatty acids to the liver and subsequently decreasing the synthesis of triglycerides and VLDL.

Derivatives of nicotinic acid are of significant interest in drug discovery for several reasons:

- Improving Potency and Selectivity: Modifications to the nicotinic acid scaffold could lead to compounds with enhanced affinity and selectivity for GPR109A or other relevant targets.
- Modulating Physicochemical Properties: Altering the structure can improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

- Reducing Side Effects: A major limitation of nicotinic acid therapy is a cutaneous flushing effect, which is also mediated by GPR109A in Langerhans cells of the skin. Novel analogs are sought to separate the therapeutic lipid-modulating effects from the undesirable flushing side effect.

Therefore, **6-(Methylamino)nicotinic acid** represents a valuable probe molecule for structure-activity relationship (SAR) studies. Researchers could investigate its binding affinity to GPR109A and its functional activity in relevant cell-based assays to determine if the methylamino substitution at the 6-position offers any advantages over the parent compound. Furthermore, the synthesis of a library of related analogs with different substituents on the amino group or at other positions on the pyridine ring could be a fruitful avenue for the development of novel therapeutics for cardiovascular diseases[8].

## Conclusion

**6-(Methylamino)nicotinic acid**, identified by CAS number 262296-02-6, is a structurally interesting derivative of nicotinic acid. While detailed experimental data on this specific molecule is limited, its synthesis is feasible through established chemical methods. The true value of this compound for researchers and drug development professionals lies in its potential as a building block and a molecular probe to explore the pharmacology of the nicotinic acid class of compounds, with the ultimate goal of developing improved therapeutics for metabolic and cardiovascular disorders.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 6-(Methylamino)nicotinic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1602985#6-methylamino-nicotinic-acid-cas-number-and-structure]

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